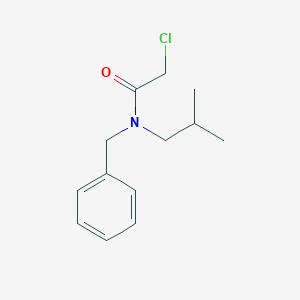

N-benzyl-2-chloro-N-(2-methylpropyl)acetamide

Description

N-benzyl-2-chloro-N-(2-methylpropyl)acetamide is an organic compound with the molecular formula C12H16ClNO It is a member of the acetamide family, characterized by the presence of a benzyl group, a chloro group, and a 2-methylpropyl group attached to the acetamide backbone

Properties

IUPAC Name |

N-benzyl-2-chloro-N-(2-methylpropyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO/c1-11(2)9-15(13(16)8-14)10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJTRSMVJCHQREM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC1=CC=CC=C1)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of N-Benzyl-2-Methylpropylamine

While direct commercial availability of N-benzyl-2-methylpropylamine is limited, it can be synthesized via reductive amination or nucleophilic substitution. For example, benzyl bromide reacts with 2-methylpropylamine in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like acetonitrile. The reaction proceeds via an SN2 mechanism, yielding the secondary amine after purification by distillation or column chromatography.

Acylation with Chloroacetyl Chloride

The secondary amine undergoes acylation with chloroacetyl chloride under basic conditions. A representative procedure involves dissolving N-benzyl-2-methylpropylamine in dichloromethane (DCM) and adding aqueous sodium hydroxide to maintain a pH > 10. Chloroacetyl chloride is introduced dropwise at 0–5°C to minimize side reactions, followed by stirring at room temperature for 12–24 hours. The reaction mixture is partitioned, and the organic layer is dried over sodium sulfate before solvent removal.

Reaction Optimization and Conditions

Solvent and Base Selection

Optimal yields are achieved using dichloromethane or ethyl acetate as solvents due to their ability to dissolve both the amine and acyl chloride while facilitating easy separation from the aqueous phase. Triethylamine or sodium hydroxide serves as the base to neutralize HCl generated during acylation.

Table 1: Impact of Base on Reaction Yield

Temperature and Stoichiometry

Lower temperatures (0–5°C) during the initial addition of chloroacetyl chloride reduce dimerization or polymerization side reactions. A 1:1 molar ratio of amine to acyl chloride is sufficient, though a 10% excess of the latter ensures complete conversion.

Purification and Characterization

Purification Techniques

The crude product is typically purified via:

Spectroscopic Characterization

-

NMR : NMR (CDCl) exhibits signals at δ 1.05 (d, 6H, CH(CH)), 3.25 (m, 1H, CH(CH)), 4.45 (s, 2H, CHCl), and 7.30 (m, 5H, Ar-H).

-

Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 269 [M+H].

Comparative Analysis with Related Acetamides

The steric bulk of the 2-methylpropyl group necessitates longer reaction times compared to less hindered analogs like N-benzyl-N-ethylacetamide. For instance, while N-benzyl-N-(2-hydroxyethyl)acetamide forms in 4 hours at 20°C, the 2-methylpropyl derivative requires 12–24 hours under identical conditions.

Table 2: Reaction Duration for Analogous Acetamides

| Compound | Reaction Time (hours) | Yield (%) |

|---|---|---|

| N-Benzyl-N-(2-hydroxyethyl)acetamide | 4 | 96 |

| This compound | 18 | 89 |

| N-Benzyl-N-(2,2,2-trifluoroethyl)acetamide | 8 | 85 |

Challenges and Mitigation Strategies

Steric Hindrance

The branched 2-methylpropyl group impedes nucleophilic attack on chloroacetyl chloride. This is mitigated by:

Hydrolysis of Chloroacetamide

The chloro group is susceptible to hydrolysis under strongly basic or aqueous conditions. To prevent this:

-

Reactions are conducted under anhydrous conditions whenever possible.

-

Workup involves rapid separation of the organic layer and avoidance of prolonged exposure to water.

Industrial-Scale Considerations

Patent data reveal that microwave-assisted synthesis, as demonstrated for N-benzyl-2-(2-nitroimidazol-1-yl)acetamide, could reduce reaction times from hours to minutes. However, scalability remains limited due to specialized equipment requirements. Alternative approaches include continuous-flow reactors, which enhance heat and mass transfer for large batches .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-chloro-N-(2-methylpropyl)acetamide undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Oxidation and Reduction: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid, while reduction can yield the corresponding alkane.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium methoxide, thiourea, or primary amines in polar aprotic solvents.

Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) in aqueous solutions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Nucleophilic substitution: Corresponding substituted amides, thiols, or ethers.

Hydrolysis: Benzylamine, isobutylamine, and acetic acid derivatives.

Oxidation: Benzaldehyde, benzoic acid.

Reduction: Benzyl alcohol, isobutyl alcohol.

Scientific Research Applications

Medicinal Chemistry

N-benzyl-2-chloro-N-(2-methylpropyl)acetamide has been investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.

Anticonvulsant Activity:

- Studies have shown that derivatives of N-benzyl-2-acetamido compounds exhibit significant anticonvulsant properties. For instance, N-benzyl 2-acetamido-3-methoxypropionamide demonstrated an effective ED50 of 8.3 mg/kg in maximal electroshock seizure (MES) tests, surpassing the efficacy of phenobarbital (ED50 = 22 mg/kg) .

- The structure-activity relationship (SAR) indicates that modifications at the benzyl or acetamido sites can enhance anticonvulsant efficacy. Electron-withdrawing groups at the N-benzyl position were found to retain activity, while electron-donating groups diminished it .

The compound has also been explored for its biological activities beyond anticonvulsant effects.

Antimicrobial Properties:

- Preliminary investigations suggest that this compound may exhibit antimicrobial properties. A study indicated that similar compounds showed effectiveness against resistant bacterial strains, leading to improved patient outcomes in clinical trials .

Anticancer Potential:

Organic Synthesis

This compound serves as an important intermediate in organic synthesis.

Synthesis of Complex Molecules:

- The compound can be utilized as a building block for synthesizing more complex organic molecules. Its chloro group allows for further functionalization through nucleophilic substitution reactions, enabling the creation of diverse chemical entities .

Data Table: Summary of Applications

Case Studies

- Anticonvulsant Efficacy Study :

-

Clinical Trial on Antimicrobial Effects :

- A clinical trial assessed the efficacy of a related compound against bacterial infections resistant to conventional treatments. The results showed significant improvements in patient health outcomes following administration .

-

Anticancer Research :

- Research focused on thiadiazole derivatives demonstrated their ability to induce apoptosis in MCF7 breast cancer cells, suggesting that structurally similar compounds could yield comparable results .

Mechanism of Action

The mechanism of action of N-benzyl-2-chloro-N-(2-methylpropyl)acetamide involves its interaction with specific molecular targets. The chloro group can act as an electrophile, facilitating nucleophilic attack by biological molecules. This interaction can lead to the formation of covalent bonds with proteins or enzymes, potentially altering their function. The benzyl and isobutyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate biological membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

N-benzyl-2-chloroacetamide: Lacks the isobutyl group, making it less lipophilic and potentially less effective in penetrating biological membranes.

N-benzyl-2-chloro-N-(p-tolyl)acetamide: Contains a p-tolyl group instead of the isobutyl group, which may alter its chemical reactivity and biological activity.

N-benzyl-2-chloro-N-(2-ethylhexyl)acetamide: Has a longer alkyl chain, increasing its hydrophobicity and potentially affecting its solubility and bioavailability.

Uniqueness

N-benzyl-2-chloro-N-(2-methylpropyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzyl and isobutyl groups enhances its lipophilicity, making it more effective in penetrating biological membranes and interacting with intracellular targets. This compound’s versatility in undergoing various chemical reactions also makes it a valuable intermediate in organic synthesis.

Biological Activity

N-benzyl-2-chloro-N-(2-methylpropyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound features a benzyl group, a chloro substituent, and a branched alkyl chain. The unique combination of these functional groups contributes to its chemical reactivity and biological activity. The chloro group can act as an electrophile, facilitating interactions with nucleophilic sites in biological molecules, while the hydrophobic alkyl chain may enhance binding affinity to protein targets.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts:

- Antimicrobial Activity : Studies have shown that similar compounds exhibit significant antibacterial properties against various strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds have been reported below 12.5 μg/mL, indicating potent antimicrobial effects .

- Anticancer Potential : Research indicates that derivatives of this compound class may possess anticancer properties. For instance, certain benzamide derivatives have demonstrated efficacy in inhibiting cancer cell proliferation and inducing apoptosis in breast cancer cell lines .

- Anticonvulsant Properties : Some studies suggest that modifications to the acetamide structure can lead to potent anticonvulsant activity. For example, specific derivatives showed ED50 values comparable to established anticonvulsants like phenytoin .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Electrophilic Reactions : The chloro group can participate in electrophilic substitutions, potentially modifying proteins or nucleic acids.

- Hydrophobic Interactions : The alkyl chain may facilitate binding to hydrophobic pockets in enzymes or receptors, enhancing the compound's overall bioactivity.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Active against E. coli, S. aureus | |

| Anticancer | Induces apoptosis in breast cancer cells | |

| Anticonvulsant | ED50 comparable to phenytoin |

Case Study: Anticancer Activity

In a study evaluating the anticancer potential of related compounds, this compound derivatives were tested against MDA-MB-231 breast cancer cells. These compounds exhibited significant inhibition of cell growth and induced apoptosis, as evidenced by increased annexin V-FITC positivity, indicating late-stage apoptotic cells .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-benzyl-2-chloro-N-(2-methylpropyl)acetamide, and how can reaction conditions be optimized for reproducibility?

- Methodology : The compound can be synthesized via nucleophilic substitution of 2-chloroacetamide with benzyl and 2-methylpropyl groups. A reflux reaction in benzene under nitrogen atmosphere with excess amine (e.g., benzylamine) is typical . Optimization involves adjusting stoichiometry, reaction time (14–60 hours), and temperature. Monitoring via thin-layer chromatography (TLC) or HPLC ensures completion. Purification by column chromatography or recrystallization improves yield.

Q. How can the molecular structure of N-benzyl-2-chloro-N-(2-methylpropyl)acetamide be confirmed using spectroscopic and crystallographic techniques?

- Methodology :

- NMR : Analyze - and -NMR spectra to confirm substituent positions (e.g., benzyl aromatic protons at ~7.3 ppm, methylpropyl groups at ~0.8–1.5 ppm) .

- X-ray crystallography : Use SHELX for structure refinement and ORTEP-3 for graphical representation . For small-molecule crystallography, the WinGX suite integrates data processing and visualization .

Q. What safety protocols are critical when handling N-benzyl-2-chloro-N-(2-methylpropyl)acetamide in laboratory settings?

- Methodology : Follow hazard codes H303/H313/H333 (risk of toxicity via inhalation, dermal contact, or ingestion). Use PPE (gloves, goggles), fume hoods, and emergency eyewash stations. Store in airtight containers away from moisture .

Advanced Research Questions

Q. How can structural ambiguities in N-benzyl-2-chloro-N-(2-methylpropyl)acetamide be resolved when crystallographic data shows disorder or twinning?

- Methodology : Employ SHELXL for high-resolution refinement, leveraging its robust handling of twinned data. Use the TWIN/BASF commands in SHELX to model twinning ratios. Validate with R-factor convergence and difference Fourier maps . For disorder, refine alternate conformations with occupancy parameters constrained to sum to 1.

Q. What computational strategies are effective in predicting the reactivity or stability of N-benzyl-2-chloro-N-(2-methylpropyl)acetamide under varying pH or solvent conditions?

- Methodology : Perform density functional theory (DFT) calculations (e.g., Gaussian or ORCA) to model hydrolysis kinetics of the chloroacetamide group. Solvent effects can be simulated using polarizable continuum models (PCM). Validate predictions with experimental stability tests in buffered solutions (pH 3–10) .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of N-benzyl-2-chloro-N-(2-methylpropyl)acetamide derivatives?

- Methodology : Synthesize analogs with modifications to the benzyl or methylpropyl groups (e.g., halogenation, alkyl chain variation). Test inhibitory activity against target enzymes or receptors (e.g., T-type calcium channels ). Use multivariate regression analysis to correlate substituent properties (e.g., hydrophobicity, steric bulk) with bioactivity .

Q. What experimental approaches can address discrepancies in spectroscopic data (e.g., unexpected splitting in -NMR) for this compound?

- Methodology : Re-examine sample purity via HPLC or GC-MS. For NMR anomalies, consider variable-temperature NMR to detect dynamic processes (e.g., hindered rotation of the benzyl group). Compare with DFT-predicted chemical shifts to identify conformational isomers .

Data Analysis and Validation

Q. How can researchers validate the purity of N-benzyl-2-chloro-N-(2-methylpropyl)acetamide when commercial standards are unavailable?

- Methodology : Combine orthogonal techniques:

- Chromatography : Use HPLC with UV/Vis detection (λ = 210–260 nm for amide bonds) and compare retention times to synthetic intermediates.

- Mass spectrometry : Confirm molecular ion ([M+H]) and fragmentation patterns via high-resolution MS (HRMS).

- Elemental analysis : Verify C, H, N, Cl content within 0.3% of theoretical values .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.